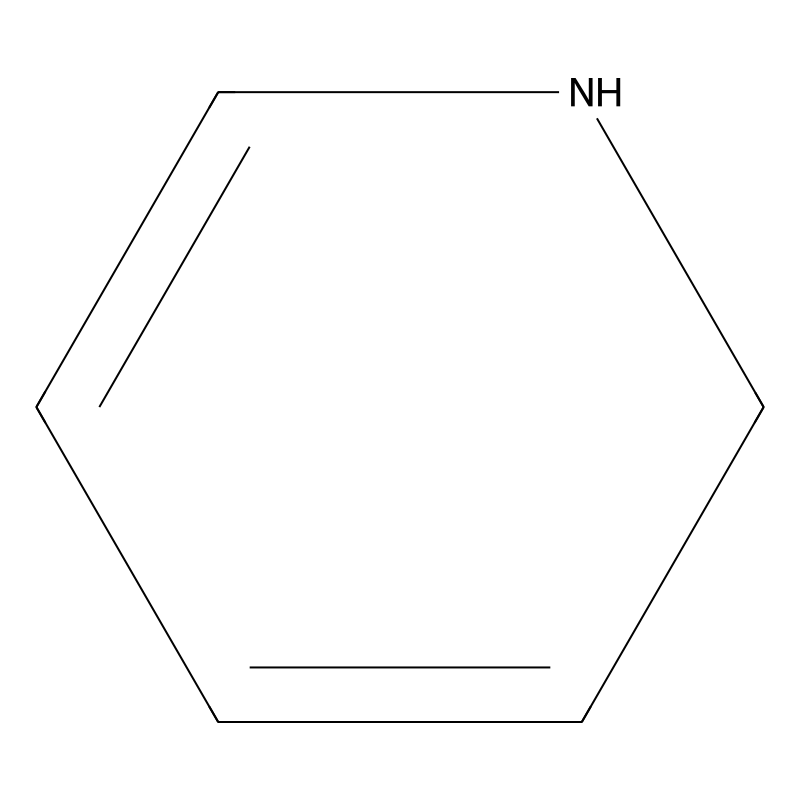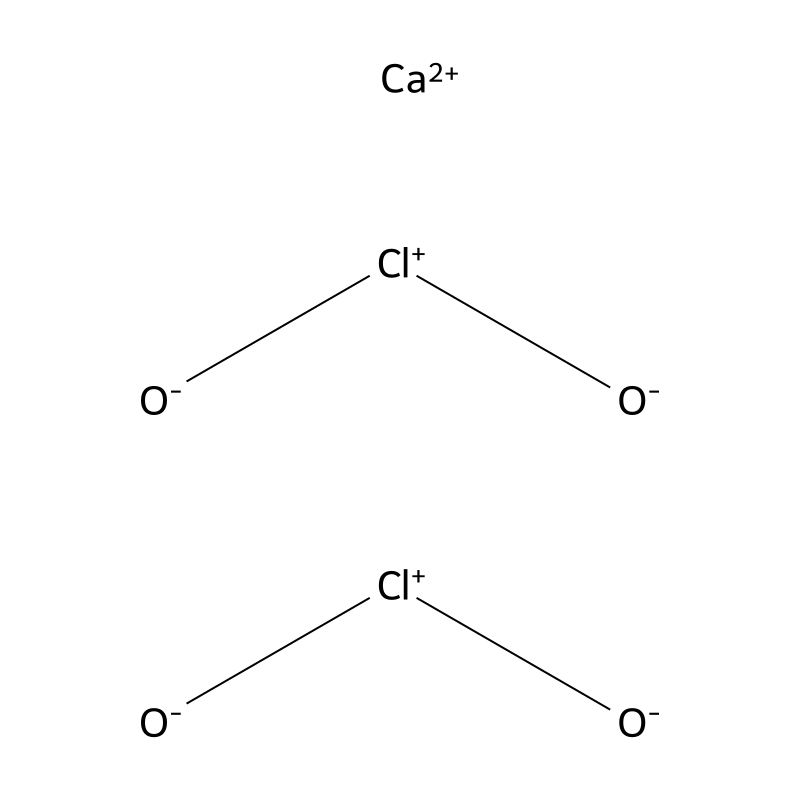Sodium citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
White, odorless crystals, granules or powder; cool, saline taste. Stable in air; becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus; pH about 8; /Dihydrate/
Solubility in water, g/100ml at 25 °C: 42.5
Synonyms
Canonical SMILES
Description
Act as an anticoagulant
When blood is drawn for testing, it naturally begins to clot. Sodium citrate binds to calcium ions in the blood, preventing them from participating in the clotting cascade. This allows for blood collection and analysis without clotting .
Treat metabolic acidosis
Metabolic acidosis is a condition where the body produces too much acid or cannot eliminate it effectively. Sodium citrate acts as an alkalinizing agent, meaning it helps neutralize excess acid in the blood and urine .
Sodium Citrate and Exercise Performance
The potential ergogenic (performance-enhancing) effects of sodium citrate are a topic of ongoing research. Some studies suggest that pre-exercise administration of sodium citrate may improve performance in short-duration, high-intensity exercise (lasting 1-7 minutes) . This effect is thought to be related to its ability to increase blood pH (alkalinity). However, results from different studies have been inconsistent, and the optimal ingestion protocol (dosage, timing, form) remains unclear .
Sodium citrate, chemically known as trisodium citrate, has the molecular formula . It is a sodium salt derived from citric acid and exists in three forms: monosodium citrate, disodium citrate, and trisodium citrate. The compound is characterized by its saline and mildly tart flavor, making it a versatile ingredient in various applications, including food preservation, pharmaceuticals, and biochemical processes. Sodium citrate acts primarily as an alkalizing agent and a buffering agent, helping to maintain pH levels in different environments .
Acidity regulation
Sodium citrate acts as a buffer, neutralizing excess acid in solutions. It donates protons (H⁺) from its carboxylate groups, raising the pH. This property is valuable in maintaining a constant pH for biological experiments or during food processing [].
Blood clotting inhibition
As mentioned earlier, sodium citrate chelates calcium ions, essential for blood clotting. By binding calcium, it prevents the formation of fibrin, a protein necessary for clot formation [].
Sodium citrate is generally considered safe for consumption in the amounts typically found in food or used as a medication []. However, excessive intake can cause diarrhea or upset stomach.
For research purposes, sodium citrate is not flammable or explosive. However, it can irritate the skin and eyes upon contact. Proper personal protective equipment (PPE) should be worn when handling the compound [].
Sodium citrate can be synthesized through the reaction of citric acid with sodium bicarbonate. The balanced chemical equation for this reaction is:
This reaction illustrates how citric acid reacts with sodium bicarbonate to produce sodium citrate, water, and carbon dioxide . Additionally, sodium citrate can act as a buffer in various reactions, maintaining a stable pH by neutralizing acids:
In biological systems, sodium citrate serves multiple roles. It is metabolized into bicarbonate ions, which can help buffer excess hydrogen ions in the body, thus potentially reversing acidosis. This property makes it useful in treating conditions like metabolic acidosis and preventing kidney stones by alkalizing urine . Moreover, sodium citrate is employed as an anticoagulant in blood transfusions; it chelates calcium ions, thereby preventing clotting .
Sodium citrate can be synthesized through several methods:
- Neutralization Reaction: The most common method involves the neutralization of citric acid with sodium bicarbonate or sodium hydroxide.
- Evaporation Method: Sodium carbonate can be reacted with citric acid in an aqueous solution, followed by evaporation to crystallize the product.
- Decomposition of Calcium Citrate: This involves treating calcium citrate with an alkali metal salt to yield sodium citrate .
Commercially, sodium citrate is often produced by mixing sodium carbonate with citric acid under controlled conditions to ensure high purity and yield.
Sodium citrate has diverse applications across various fields:
- Food Industry: Used as a preservative and acidity regulator in beverages, dairy products, and processed foods.
- Pharmaceuticals: Acts as an anticoagulant and is included in oral rehydration solutions.
- Cosmetics: Functions as a buffering agent and stabilizer in personal care products.
- Biochemistry: Utilized in laboratory settings for its buffering properties and as a reagent in various assays .
Sodium citrate interacts with several substances due to its chelating properties. It forms complexes with calcium ions, which is crucial for its role as an anticoagulant. Additionally, it can influence the absorption of certain medications by altering the pH of gastric contents. Studies have shown that sodium citrate can enhance performance in physical activities by reducing acidity during intense exercise .
Sodium citrate shares similarities with other compounds derived from citric acid but differs significantly in its properties and applications. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Properties | Unique Features |
|---|---|---|---|
| Monosodium Citrate | NaC₆H₅O₇ | Less alkaline than trisodium citrate | Primarily used for flavoring |
| Disodium Citrate | Na₂C₆H₄O₇ | Intermediate buffering capacity | Used mainly in food applications |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | Calcium supplement | Provides dietary calcium |
| Potassium Citrate | K₃C₆H₅O₇ | Alkalizing agent | Used for managing kidney stones |
Sodium citrate's unique combination of alkalinizing properties and versatility makes it particularly valuable in both medical and food applications compared to its counterparts .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 72 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 86 of 158 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Therapeutic Uses
SODIUM CITRATE ALSO HAS A DIURETIC...ACTION.
SODIUM CITRATE ALSO INCREASES THE URINARY EXCRETION OF CALCIUM. THEREFORE, IT HAS BEEN EMPLOYED IN HYPERCALCEMIA & TO FACILITATE ELIMINATION OF LEAD IN POISONING DUE TO THE LATTER AGENT. /SRP: FORMER USE/
MEDICATION (VET): ANTICOAGULANT FOR COLLECTION OF BLOOD /SRP: FORMER USE/
Pharmacology
Sodium Citrate is the sodium salt of citrate with alkalinizing activity. Upon absorption, sodium citrate dissociates into sodium cations and citrate anions; organic citrate ions are metabolized to bicarbonate ions, resulting in an increase in the plasma bicarbonate concentration, the buffering of excess hydrogen ion, the raising of blood pH, and potentially the reversal of acidosis. In addition, increases in free sodium load due to sodium citrate administration may increase intravascular blood volume, facilitating the excretion of bicarbonate compounds and an anti-urolithic effect.
MeSH Pharmacological Classification
ATC Code
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CB - Salt solutions
B05CB02 - Sodium citrate
Mechanism of Action
Pictograms

Irritant
Other CAS
994-36-5
Absorption Distribution and Excretion
Largely eliminated through hepatic metabolism with very little cleared by the kidneys.
19-39L.
Total clearance of 313-1107mL/min.
IN THE BODY, SODIUM CITRATE IS OXIDIZED TO BICARBONATE & EXCRETED IN THE URINE...
Metabolism Metabolites
IN THE BODY, SODIUM CITRATE IS OXIDIZED TO BICARBONATE...
Wikipedia
Drug Warnings
Biological Half Life
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Methods of Manufacturing
Sodium sulfate soln is treated with calcium citrate, filtered, concentrated and crystallized. /Dihydrate/
General Manufacturing Information
Miscellaneous Manufacturing
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:3): ACTIVE
Analytic Laboratory Methods
Storage Conditions
Stability Shelf Life
NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/
Dates
Palta S, Saroa R, Palta A: Overview of the coagulation system. Indian J Anaesth. 2014 Sep;58(5):515-23. doi: 10.4103/0019-5049.144643. [PMID:25535411]
Kramer L, Bauer E, Joukhadar C, Strobl W, Gendo A, Madl C, Gangl A: Citrate pharmacokinetics and metabolism in cirrhotic and noncirrhotic critically ill patients. Crit Care Med. 2003 Oct;31(10):2450-5. [PMID:14530750]
Zheng Y, Xu Z, Zhu Q, Liu J, Qian J, You H, Gu Y, Hao C, Jiao Z, Ding F: Citrate Pharmacokinetics in Critically Ill Patients with Acute Kidney Injury. PLoS One. 2013 Jun 18;8(6):e65992. doi: 10.1371/journal.pone.0065992. Print 2013. [PMID:23824037]
Li K, Xu Y: Citrate metabolism in blood transfusions and its relationship due to metabolic alkalosis and respiratory acidosis. Int J Clin Exp Med. 2015 Apr 15;8(4):6578-84. eCollection 2015. [PMID:26131288]
FDA Monograph: Sodium Citrate Tablet
FDA Monograph: Sodium Citrate Liquid
TOXNET: Trisodium Citrate
SMPDB: Citric Acid Cycle








